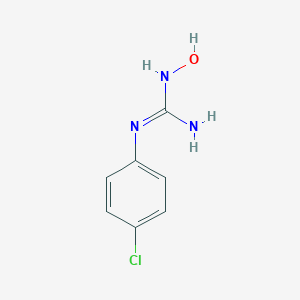

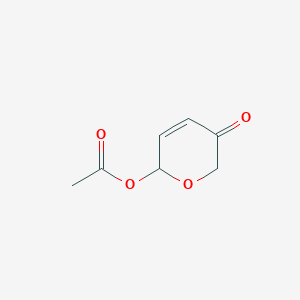

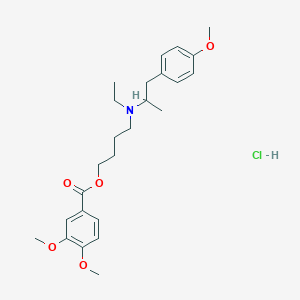

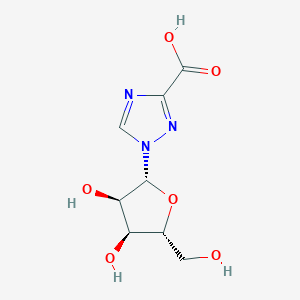

![molecular formula C8H5NO4 B135934 3-Nitrobenzo[b]furan-5-ol CAS No. 126318-27-2](/img/structure/B135934.png)

3-Nitrobenzo[b]furan-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Nitrobenzo[b]furan-5-ol, also known as 3-nitrophenol, is an organic compound that is widely used in the synthesis of various drugs, polymers, and other compounds. It is a highly reactive compound and has a variety of applications in the chemical, pharmaceutical, and biotechnological industries. This compound has a variety of structural and functional properties, making it a versatile compound for a range of applications.

Applications De Recherche Scientifique

Environmental Pollutants and Formation Mechanisms

Research on polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/Fs), which are structurally related to 3-Nitrobenzo[b]furan-5-ol, has provided insights into their formation, chlorination, dechlorination, and destruction mechanisms. These compounds are persistent organic pollutants generated in thermal and combustion processes, posing significant environmental and health risks due to their toxicity and bioaccumulation potential. Understanding their formation and destruction pathways is crucial for mitigating their environmental impact (Altarawneh et al., 2009).

Photosensitive Protecting Groups in Synthetic Chemistry

Nitrobenzo derivatives, such as this compound, can be utilized as photosensitive protecting groups in synthetic chemistry. The use of photosensitive groups, including nitrobenzyl and nitrophenyl derivatives, shows promise in developing novel synthetic routes and methodologies. These groups enable selective protection and deprotection strategies under light irradiation, facilitating complex organic syntheses (Amit et al., 1974).

Biomass Conversion to Value-added Products

Derivatives of furan compounds, like this compound, play a role in the valorization of biomass into valuable chemicals and fuels. For instance, 5-Hydroxymethylfurfural (HMF), a key biomass-derived platform chemical, and its derivatives, including furan-based compounds, are pivotal in the production of polymers, functional materials, and biofuels. This research highlights the potential of furan derivatives in sustainable chemistry and the bioeconomy, underscoring their role in transitioning away from fossil fuels (Chernyshev et al., 2017).

Sensing Applications

Furan derivatives, including those related to this compound, have been explored for their sensing applications, particularly in detecting nitroaromatic and nitramine explosives. Luminescent micelles incorporating furan derivatives can act as chemical sensors for hazardous materials, showcasing the versatility of furan compounds in environmental monitoring and safety (Paria et al., 2022).

Safety and Hazards

Orientations Futures

3-Nitrobenzofurans, including 3-Nitrobenzo[b]furan-5-ol, attract interest as objects for research due to their unique reactivity and potential applications in various fields . They have been found to have various types of biological activity, for example, antibacterial, antiviral, and analgesic . Therefore, future research could focus on exploring these properties further and developing new applications for this compound.

Mécanisme D'action

Target of Action

It’s known that benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Mode of Action

3-Nitrobenzo[b]furan-5-ol is a unique compound due to the presence of direct conjugation between the oxygen atom and the electron-acceptor nitro group in the β-position . This leads to a strong polarization of the double bond and a decrease in the aromaticity of the five-membered heterocycle, giving it push-pull character . Due to this, 3-nitrobenzofurans can be involved in various processes accompanied by the destruction of the aromatic sextet .

Biochemical Pathways

It’s known that benzofuran derivatives can affect various biological and pharmacological pathways .

Pharmacokinetics

The compound has a molecular weight of 17913000, a density of 1536g/cm3, and a boiling point of 3543ºC at 760 mmHg . These properties can influence its bioavailability.

Result of Action

Compounds with various types of biological activity, for example, antibacterial, antiviral, and analgesic have been found among 3-nitrobenzofurans .

Action Environment

It’s known that the compound should be stored in a cool, dry place, in a tightly closed container, and under an inert atmosphere .

Propriétés

IUPAC Name |

3-nitro-1-benzofuran-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPBTBWGCWHIGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CO2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383921 |

Source

|

| Record name | 3-nitrobenzo[b]furan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126318-27-2 |

Source

|

| Record name | 3-nitrobenzo[b]furan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

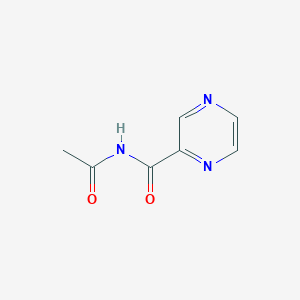

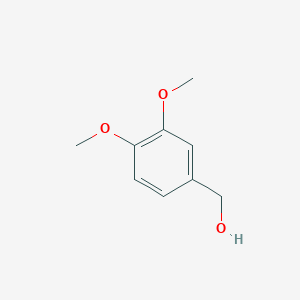

![Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate](/img/structure/B135869.png)